molecular formula C21H17F3N2O4S B12380055 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide

2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B12380055
M. Wt: 450.4 g/mol
InChI Key: MLOMHLBCHRLHLM-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy, phenylsulfamoyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Phenylsulfamoyl Group: The phenylsulfamoyl group is introduced via a sulfonation reaction, where the benzamide intermediate reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
  • N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives

Uniqueness

2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research where these properties are desirable.

Properties

Molecular Formula

C21H17F3N2O4S

Molecular Weight

450.4 g/mol

IUPAC Name

2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H17F3N2O4S/c1-30-19-13-14(21(22,23)24)7-12-18(19)20(27)25-15-8-10-17(11-9-15)31(28,29)26-16-5-3-2-4-6-16/h2-13,26H,1H3,(H,25,27)

InChI Key

MLOMHLBCHRLHLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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